molecular formula C15H16N2O3 B5665014 N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide

N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide

Cat. No.: B5665014
M. Wt: 272.30 g/mol
InChI Key: HEFDKSVOKDUYMJ-UHFFFAOYSA-N
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Description

N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a phenyl group, which is further substituted with an amide group. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution on the Phenyl Ring: The phenyl ring is functionalized with an amide group through a nucleophilic substitution reaction. This involves the reaction of an amine with an acyl chloride or anhydride.

    Coupling of the Furan and Phenyl Rings: The final step involves coupling the furan ring with the substituted phenyl ring. This can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The amide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions on the phenyl ring.

Major Products

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated phenyl derivatives, nitro compounds.

Scientific Research Applications

N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-5-(3-nitrophenyl)furan-2-carboxamide: A derivative with additional methoxy and nitro groups, which may exhibit different chemical and biological properties.

    N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxylic acid: A related compound with a carboxylic acid group instead of an amide.

Uniqueness

N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide is unique due to its specific substitution pattern and the presence of both furan and phenyl rings. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(2-methylpropanoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10(2)14(18)16-11-5-3-6-12(9-11)17-15(19)13-7-4-8-20-13/h3-10H,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFDKSVOKDUYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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